2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline
Description
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (molecular formula: C₁₆H₁₁Cl₃N₂O₂, molecular weight: 369.63 g/mol, CAS: 1538605-06-9) is a halogenated quinazoline derivative with a complex substitution pattern. Its structure features a quinazoline core substituted at position 2 with chlorine and at position 6 with a 2,6-dichloro-3,5-dimethoxyphenyl group. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of covalent fibroblast growth factor receptor 4 (FGFR4) inhibitors . Its reactivity at the C2 chlorine position makes it a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse pharmacologically active derivatives .
Properties
IUPAC Name |
2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c1-22-11-6-12(23-2)15(18)13(14(11)17)8-3-4-10-9(5-8)7-20-16(19)21-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLAAQEDOJQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline typically involves the condensation of 2,6-dichloro-3,5-dimethoxyaniline with 2-chlorobenzoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the quinazoline ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Coupling: Biaryl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline. This compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by interfering with both extrinsic and intrinsic apoptotic pathways. Specifically, it has been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .
Case Studies
- In vitro Studies : A study reported that derivatives of quinazoline exhibited potent activity against breast cancer (MCF-7), hepatocellular carcinoma, and cervical cancer cell lines. The synthesized compounds showed cytotoxicity comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking studies indicated that 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline binds effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy .
Antimicrobial Activity
The quinazoline scaffold is known for its antimicrobial properties. Compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains:
- Mechanism : Quinazolines inhibit specific enzymes critical for bacterial metabolism, such as NADH dehydrogenase (NDH-2), which is essential for the respiratory chain in mycobacteria .
Case Studies
- Anti-tuberculosis Activity : Research has shown that certain quinazoline derivatives possess significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.78 µg/mL .
Anticonvulsant Properties
Quinazoline derivatives have also been studied for their anticonvulsant effects:
- Activity Profile : Compounds similar to 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline have been reported to exhibit anticonvulsant activity with relatively low neurotoxicity compared to traditional anticonvulsants like phenobarbital .
Case Studies
- Comparative Studies : A series of 4(3H)-quinazolinone derivatives were synthesized and tested for their anticonvulsant activity. The results indicated that certain modifications at specific positions on the quinazoline ring enhance efficacy while reducing toxicity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline has shown potential anti-inflammatory effects:
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and other mediators involved in inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events essential for cell signaling . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following table summarizes the structural and functional differences between 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline and its closest analogs:
Biological Activity
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline is a synthetic compound with the molecular formula and a molecular weight of approximately 369.64 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.64 g/mol |
| Purity | ≥97% |
| Boiling Point | 447.6 ± 45.0 °C |
| Density | 1.4 ± 0.1 g/cm³ |
| Solubility | Poorly soluble in water |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various quinazoline compounds against a range of bacterial strains, suggesting that 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline could have comparable or superior activity compared to established antibiotics like chloramphenicol and cephalothin .
Anticancer Potential
In vitro studies have demonstrated that quinazoline derivatives can inhibit the growth of cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds similar to 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline have shown promising results in targeting KRAS mutations in cancer cells .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
- Anticancer Activity : In a series of experiments involving human cancer cell lines, derivatives demonstrated IC50 values in the micromolar range, indicating potent activity against various cancer types. The presence of electron-withdrawing groups such as chlorine and methoxy was crucial for enhancing biological activity .
The biological activity of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline is believed to be mediated through:
- Inhibition of Enzymatic Pathways : Targeting specific kinases and enzymes critical for microbial survival and cancer cell proliferation.
- Interference with DNA Synthesis : Some studies suggest that quinazoline derivatives can disrupt DNA replication processes in both bacterial and cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, and what critical reaction parameters influence yield?
- Methodology : Synthesis typically involves Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. Key conditions include:
- Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)
- Base: K₂CO₃ in dioxane-water (4:1 v/v) at 70–80°C
- Reaction time: 12–24 hours under reflux .
- Purification via silica gel chromatography yields 70–85% pure product.
- Critical parameters :
- Stoichiometric excess of boronic acid (2.5 equiv.) to drive coupling .
- Anhydrous conditions during quinazoline core functionalization to prevent chloro-substituent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR :
- Aromatic protons appear as doublets (δ 7.4–8.5 ppm) with coupling constants (J = 8.7 Hz) indicating para-substitution .
- Methoxy groups show singlets at δ 3.8–4.0 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this quinazoline derivative?
- Stepwise approach :
Conformational analysis : Use DFT (B3LYP/6-31G*) to model dimethoxyphenyl group rotations, which may alter NMR splitting patterns .
Solvent effects : Compare experimental NMR in CDCl₃ vs. DMSO-d₆ to identify hydrogen-bonding-induced shifts .
Crystallographic validation : Obtain single-crystal XRD (e.g., CCDC deposition) to resolve ambiguities in bond angles vs. computational geometries .
Q. What structure-activity relationship (SAR) insights guide the optimization of antitumor activity in analogs of this compound?
- Key modifications :
- Validation : Conduct MTT assays across 10+ cancer cell lines with dose-response curves (EC₅₀ calculations) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?
- Troubleshooting checklist :
- Oxygen sensitivity : Degas solvents to prevent Pd catalyst deactivation .
- Temperature gradients : Use jacketed reactors for uniform heating during scale-up .
- Byproduct analysis : Monitor coupling efficiency via LC-MS at 50% reaction completion .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
